2-Chloro-5-(2-methoxyethoxy)aniline

Description

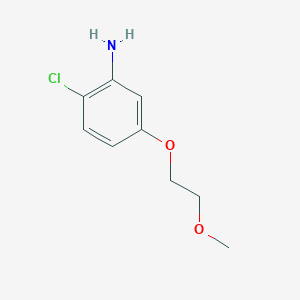

Chemical Structure and Properties 2-Chloro-5-(2-methoxyethoxy)aniline (C₉H₁₂ClNO₂, MW: 201.65 g/mol) is a substituted aniline derivative featuring a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 5-position of the benzene ring. This dual substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Applications

The compound’s chloro and methoxyethoxy groups enhance its reactivity in cross-coupling reactions, enabling its use in constructing complex molecules such as kinase inhibitors or fluorinated pharmaceuticals. Its structural versatility is highlighted in , where derivatives of similar anilines are utilized in synthesizing boronate esters for radiopharmaceutical development .

Properties

IUPAC Name |

2-chloro-5-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDLRZCLVKVYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Chloro-5-(2-methoxyethoxy)aniline is utilized in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-(2-methoxyethoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In drug discovery, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.

Comparison with Similar Compounds

2-(2-Methoxyethoxy)Aniline (C₉H₁₃NO₂, MW: 167.21 g/mol)

Key Differences :

- Substituents : Lacks the 2-chloro group, retaining only the 5-(2-methoxyethoxy) substituent.

- Reactivity : The absence of chlorine reduces steric hindrance and electronic withdrawal, favoring polymerization (e.g., conductive polymers for optical/electrochemical applications) .

- Solubility : Higher solubility in polar solvents due to reduced hydrophobicity compared to the chloro-substituted analogue .

5-Chloro-2-(2-cyclohexylethoxy)aniline (C₁₄H₂₀ClNO, MW: 253.77 g/mol)

Key Differences :

- Substituents : Features a bulkier 2-cyclohexylethoxy group instead of methoxyethoxy.

- Applications : The cyclohexyl group enhances lipophilicity, making it suitable for agrochemical research (e.g., hydrophobic active ingredients) .

- Synthesis : Likely requires alkylation of 5-chloroaniline with cyclohexylethyl bromide, contrasting with the methoxyethoxy group’s introduction via etherification .

4-(5-Chloro-2-methoxy-phenoxy)-aniline (C₁₃H₁₂ClNO₂, MW: 249.70 g/mol)

Key Differences :

- Substituents: Contains a chloro-methoxy-phenoxy group at the 4-position, creating a para-aminophenol derivative.

- Electronic Effects: The phenoxy group introduces conjugation effects, altering redox properties compared to the methoxyethoxy analogue. Used in material science for UV-stable coatings .

2-Chloro-5-[(4-methylpiperazinyl)sulfonyl]aniline (C₁₁H₁₆ClN₃O₂S, MW: 301.78 g/mol)

Key Differences :

2-Chloro-5-(methylthio)aniline (C₇H₈ClNS, MW: 173.66 g/mol)

Key Differences :

- Substituents : Methylthio (SMe) group instead of methoxyethoxy.

- Reactivity : The thioether group is more nucleophilic, enabling participation in SNAr reactions. Used in radiolabelled NMDA receptor ligands (–11) .

Data Tables for Comparative Overview

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | LogP* | Applications |

|---|---|---|---|---|---|

| This compound | C₉H₁₂ClNO₂ | 201.65 | Cl, OCH₂CH₂OCH₃ | ~2.1 (est.) | Pharmaceutical intermediates |

| 2-(2-Methoxyethoxy)Aniline | C₉H₁₃NO₂ | 167.21 | OCH₂CH₂OCH₃ | ~1.3 | Conductive polymers |

| 5-Chloro-2-(2-cyclohexylethoxy)aniline | C₁₄H₂₀ClNO | 253.77 | Cl, OCH₂CH₂C₆H₁₁ | ~4.5 | Agrochemical research |

| 4-(5-chloro-2-methoxy-phenoxy)-aniline | C₁₃H₁₂ClNO₂ | 249.70 | Cl, OCH₃, OPh | ~3.0 | Material science |

| 2-Chloro-5-[(4-methylpiperazinyl)sulfonyl]aniline | C₁₁H₁₆ClN₃O₂S | 301.78 | Cl, SO₂N(CH₂CH₂)₂NCH₃ | ~1.8 | Drug development |

*LogP values estimated using fragment-based methods.

Research Findings and Implications

- Pharmacological Potential: The methoxyethoxy group in this compound enhances water solubility compared to methylthio or cyclohexylethoxy analogues, favoring bioavailability in drug candidates .

- Material Science: Compounds like 4-(5-chloro-2-methoxy-phenoxy)-aniline exhibit superior thermal stability due to aromatic ether linkages, making them suitable for high-performance polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.